molecular formula C25H26N2O5 B11322677 Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11322677
M. Wt: 434.5 g/mol
InChI Key: WSZBRUGBGLBDEK-UHFFFAOYSA-N
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Description

Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable chromeno[2,3-c]pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound used in the preparation of surfactants and other chemicals.

    Imidazole Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 4-[2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H26N2O5/c1-15-6-11-19-18(14-15)22(28)20-21(16-7-9-17(10-8-16)25(30)31-4)27(13-5-12-26(2)3)24(29)23(20)32-19/h6-11,14,21H,5,12-13H2,1-4H3

InChI Key

WSZBRUGBGLBDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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